

Application Notes and Protocols for T140 Peptide Synthesis and Purification

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Compound of Interest

Compound Name: T140 peptide

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Abstract

This document provides a detailed protocol for the synthesis and purification of the **T140 peptide**, a potent antagonist of the CXCR4 receptor. T140, a 14-amino acid peptide derived from polyphemusin II, is a crucial tool in research areas including HIV entry inhibition, cancer metastasis, and inflammation.[1] The following sections outline the chemical principles, a step-by-step methodology for solid-phase peptide synthesis (SPPS), and a robust purification protocol using reversed-phase high-performance liquid chromatography (RP-HPLC). Additionally, this guide includes expected quantitative outcomes and characterization methods to ensure the production of high-purity T140 for research and drug development applications.

Introduction

The **T140 peptide** is a well-characterized CXCR4 antagonist that has garnered significant interest in the scientific community. Its ability to block the interaction between CXCR4 and its ligand, CXCL12 (SDF-1), makes it a valuable agent for studying and potentially treating various pathological conditions. The synthesis of T140 is most commonly achieved through Fmoc-based solid-phase peptide synthesis (SPPS), a robust method for the stepwise assembly of amino acids on a solid resin support. Subsequent purification by RP-HPLC is essential to isolate the target peptide from synthesis-related impurities, yielding a final product of high purity.

T140 Peptide: Physicochemical Properties

A summary of the key physicochemical properties of the **T140 peptide** is presented in the table below.

Property	Value	Reference
Amino Acid Sequence	H-Arg-Arg-Nal-Cys-Tyr-Arg-Lys-D-Lys-Pro-Tyr-Arg-Cit-Cys-Arg-OH	[2]
Molecular Formula	C ₉₀ H ₁₄₁ N ₃₃ O ₁₈ S ₂	[2]
Molecular Weight	2037.4 g/mol	[2]
Structure	Cyclic (disulfide bond between Cys ⁴ and Cys ¹³)	[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of T140

This protocol describes the manual synthesis of T140 on a 0.1 mmol scale using a standard Fmoc/tBu strategy.

Materials and Reagents:

- Fmoc-Rink Amide resin
- Fmoc-protected amino acids (including Fmoc-Arg(Pbf)-OH, Fmoc-Nal-OH, Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cit-OH)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)

- OxymaPure®
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water (H₂O)
- Dithiothreitol (DTT)
- Diethyl ether

Protocol:

- Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.
- Washing: Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
 - Add the activated amino acid solution to the resin and allow it to react for 2 hours.
 - Monitor the coupling reaction using a ninhydrin test.
- Washing: Wash the resin with DMF and DCM.
- Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the T140 sequence.
- Cleavage and Deprotection:
 - After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.

- Treat the resin with a cleavage cocktail of TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
- Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
- Centrifugation and Lyophilization: Centrifuge to pellet the crude peptide, wash with diethyl ether, and then lyophilize the crude product.

T140 Peptide Purification by RP-HPLC

Instrumentation and Materials:

- Preparative RP-HPLC system with a UV detector
- C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile
- Lyophilizer

Protocol:

- Sample Preparation: Dissolve the lyophilized crude **T140 peptide** in a minimal amount of Solvent A.
- HPLC Purification:
 - Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
 - Inject the dissolved crude peptide onto the column.
 - Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 15 mL/min.
 - Monitor the elution profile at 220 nm and 280 nm.

- **Fraction Collection:** Collect the fractions corresponding to the main peak of the **T140 peptide**.
- **Purity Analysis:** Analyze the purity of the collected fractions using analytical RP-HPLC.
- **Lyophilization:** Pool the pure fractions and lyophilize to obtain the final purified **T140 peptide** as a white powder.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of the **T140 peptide**.

Parameter	Expected Value	Reference
Crude Peptide Yield	Varies (dependent on synthesis efficiency)	
Purification Yield	60-80%	[1]
Final Purity	>95%	[1]

Characterization

The identity and purity of the synthesized **T140 peptide** should be confirmed by analytical techniques such as:

- **Analytical RP-HPLC:** To determine the purity of the final product.
- **Mass Spectrometry** (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the peptide. The expected $[M+H]^+$ ion for T140 is approximately m/z 2037.4.

Visualizations

T140 Synthesis and Purification Workflow

Caption: Workflow for **T140 peptide** synthesis and purification.

CXCR4 Signaling Pathway Inhibition by T140

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References

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- 2. T140 peptide | C90H141N33O18S2 | CID 16130395 - PubChem [pubchem.ncbi.nlm.nih.gov]
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